Product packaging for 5-Aza-7-deazaguanine(Cat. No.:CAS No. 67410-64-4)

5-Aza-7-deazaguanine

Cat. No.: B030438
CAS No.: 67410-64-4
M. Wt: 151.13 g/mol
InChI Key: KSTJOICDZAFYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Aza-7-deazaguanine is a synthetic purine base analog with significant research value in nucleic acid chemistry and biotechnology. Its modified structure, an imidazo[1,2-a][1,3,5]triazin-4-one core, serves as an isomer of guanine and alters the hydrogen bonding recognition face of the nucleobase. This property is exploited in constructing novel base pairs and expanding the genetic code. Key Research Applications and Value: Substrate for Enzyme Studies: This compound acts as a substrate for wild-type E. coli purine nucleoside phosphorylase (PNP) and its mutant variants, facilitating the enzymatic synthesis of various base-modified nucleosides. Building Block for Expanded Genetic Systems: this compound is a fundamental component of hachimoji DNA and is critical for creating stable "all-purine" DNA and RNA duplexes. It forms specific, complementary base pairs with other purine analogs like isoguanine and 6-amino-5-nitropyridin-2-one, enabling the design of nucleic acids with antiparallel or parallel strand orientations. Platform for Functionalization: The core structure can be readily modified, for example via iodination at the 7-position, to create key intermediates like 7-iodo-5-aza-7-deazaguanosine. This allows for further cross-coupling reactions (e.g., Sonogashira) to introduce alkynes or other functional groups, making it a versatile scaffold for click chemistry, fluorescent labeling (e.g., with pyrene), and attaching dendritic side chains. Investigation of Antiviral Properties: Nucleoside derivatives synthesized from this compound have been evaluated in cell culture for their potential to inhibit the replication of RNA viruses, including flaviviruses like Yellow Fever virus (YFV) and West Nile virus (WNV). The unique properties of this compound make it an invaluable tool for researchers exploring non-canonical nucleic acid structures, developing diagnostic probes, and engineering novel biotechnological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O B030438 5-Aza-7-deazaguanine CAS No. 67410-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3H-imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTJOICDZAFYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NC(=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541537
Record name 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67410-64-4
Record name 2-Aminoimidazo[1,2-a]-1,3,5-triazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67410-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aza-7-deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067410644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AZA-7-DEAZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662ZVV7ADX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Synthetic Methodologies for 5 Aza 7 Deazaguanine and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis routes for 5-aza-7-deazaguanine nucleosides often involve coupling a sugar moiety with the nucleobase scaffold.

Glycosylation Reactions for Nucleoside Derivatives.

Glycosylation is a key step in synthesizing nucleoside derivatives of this compound, involving the formation of a bond between the nucleobase and a sugar. This process can be influenced by the specific reaction conditions and the nature of the reactants.

Condensation with Sodium Hydride.

Condensation in the presence of sodium hydride is one method employed for the glycosylation of 2-aminoimidazo[1,2-a]-s-triazin-4-one with suitable sugars, such as D- or L-ribofuranose, 2'- or 3'-deoxysugars, and branched sugars. researchgate.netnih.govcnjournals.com This method has been used in the synthesis of 5-aza-7-deaza-2'-deoxyguanosine. researchgate.net

Vorbrüggen's Methods.

Vorbrüggen's methods represent another established approach for the condensation of sugars with the 2-aminoimidazo[1,2-a]-s-triazin-4-one base to synthesize this compound nucleoside analogues. researchgate.netnih.govcnjournals.com While one-pot Vorbrüggen conditions have been utilized, they can sometimes result in lower yields compared to other methods, depending on the specific nucleobase derivative used. researchgate.netacs.orgnih.gov For instance, one-pot Vorbrüggen conditions gave only a 42% yield of the iodinated nucleoside, whereas the non-iodinated nucleoside was formed in 84% yield. researchgate.netacs.orgnih.gov

Nucleobase Anion Glycosylation.

Nucleobase anion glycosylation is a method that has proven effective for the synthesis of this compound nucleosides. This approach involves the glycosylation of the anionic form of the nucleobase. researchgate.netresearchgate.netacs.orgnih.gov For the synthesis of ribonucleosides, nucleobase anion glycosylation of an iodo derivative of isobutyrylated this compound with a bromo sugar (specifically, the bromo sugar of 2,3,5-tri-O-benzoyl-1-O-acetyl-D-ribofuranose) yielded the pure β-D anomeric N-9 glycosylation product with a reported yield of 67%. researchgate.netacs.orgnih.gov In the synthesis of 2'-deoxyribonucleosides, anion glycosylation performed with Hoffer's 2'-deoxyhalogenose resulted in an anomeric mixture of α-D and β-D 2'-deoxyribonucleosides. researchgate.netacs.orgnih.gov

Stereospecificity in Glycosylation of Imidazo[1,2-a]-s-triazines.

The stereochemical outcome of glycosylation reactions involving imidazo[1,2-a]-s-triazines, the core structure of this compound, can vary depending on the reaction conditions and the nucleophilicity of the base. While stereospecific glycosylation is often observed with hard nucleophiles, the glycosylation of weakly nucleophilic imidazo[1,2-a]-s-triazines may not be stereospecific, leading to the formation of both α- and β-anomers. researchgate.netnih.gov For example, glycosylation of the anions of imidazo[1,2-a]-s-triazines with 2-deoxydi-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride using methods including sodium hydride, liquid-liquid phase-transfer, and solid-liquid phase-transfer conditions resulted in the formation of anomeric mixtures. researchgate.net The separation of these anomeric mixtures can sometimes be achieved through techniques such as crystallization and chromatography. nih.gov

Functionalization at Position-7 of the Nucleobase.

Functionalization at position 7 of the this compound nucleobase is a strategy employed to expand the utility and modify the properties of these nucleosides. researchgate.netacs.orgnih.goviucr.orgnih.gov Introduction of side chains at this position can influence the nucleobase recognition pattern and allow for further modifications. researchgate.netacs.orgnih.govacs.org Key intermediates for functionalization at position 7 include 7-iodo nucleosides, which can be synthesized and then subjected to cross-coupling reactions. researchgate.netacs.orgnih.goviucr.orgnih.goviucr.org Palladium-assisted cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura coupling, are commonly used to introduce various side chains at position 7 of non-protected nucleosides. researchgate.netacs.orgnih.gov For instance, Sonogashira cross-coupling has been used to introduce ethynyl, 1,7-octadiynyl, and tripropargylamino side chains. researchgate.net Suzuki-Miyaura cross-coupling has been employed to functionalize 7-iodo-5-aza-7-deazaguanosine with groups like benzofuran (B130515). iucr.orgnih.goviucr.org Research indicates that functionalization at position 7 is often well accommodated in DNA structures involving this compound. acs.org

Data Table: Glycosylation of this compound Derivatives

Nucleobase DerivativeSugar MoietyGlycosylation MethodProduct Anomer(s)Yield (%)Citation
Isobutyrylated 7-iodo-5-aza-7-deazaguanineBromo sugar of 2,3,5-tri-O-benzoyl-1-O-acetyl-D-ribofuranoseNucleobase Anion Glycosylationβ-D (N-9)67 researchgate.netacs.orgnih.gov
7-iodo-5-aza-7-deazaguanine-Vorbrüggen (one-pot)-42 researchgate.netacs.orgnih.gov
Non-iodinated this compound-Vorbrüggen (one-pot)-84 researchgate.netacs.orgnih.gov
Imidazo[1,2-a]-s-triazines anions2-deoxydi-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chlorideNaHα-D and β-D- researchgate.net
Imidazo[1,2-a]-s-triazines anions2-deoxydi-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloridePhase-transfer (liquid-liquid)α-D and β-D- researchgate.net
Imidazo[1,2-a]-s-triazines anions2-deoxydi-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloridePhase-transfer (solid-liquid)α-D and β-D- researchgate.net
Isobutyrylated 7-iodo-5-aza-7-deazaguanineHoffer's 2'-deoxyhalogenoseAnion Glycosylationα-D (33%) and β-D (39%)72 (total) researchgate.netacs.orgnih.gov

Synthesis of Clickable Derivatives

The synthesis of clickable derivatives, particularly those containing alkyne or azide (B81097) functionalities, is essential for conjugating this compound analogues to other molecules using click chemistry.

Alkynylated derivatives of this compound, synthesized via Sonogashira cross-coupling, serve as clickable derivatives. nih.gov These compounds, bearing ethynyl, 1,7-octadiynyl, or tripropargylamino side chains at the 7-position, can participate in copper-catalyzed azide-alkyne cycloaddition reactions. nih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click chemistry reaction for conjugating molecules containing azide and alkyne groups. This reaction proceeds efficiently under mild conditions and specifically yields the 1,4-disubstituted 1,2,3-triazole regioisomer. mdpi.comorganic-chemistry.org

Click reactions have been performed with alkynylated this compound derivatives and azides, such as 1-azidomethylpyrene, using CuAAC. nih.gov The copper(I)-catalyzed click reaction on a tripropargylamino nucleoside was found to be significantly faster and higher yielding compared to nucleosides with linear alkynyl chains. nih.gov This reaction can also be performed with copper(II) as the catalyst, and an autocatalyzed cycle has been suggested where the click product acts as a catalyst. nih.gov The CuAAC reaction has been extensively applied in DNA and RNA chemistry for introducing reporter groups and crosslinking nucleosides and oligonucleotides. researchgate.netcolab.ws

Enzymatic Synthesis Approaches

Enzymatic synthesis offers an alternative and often highly selective route for the preparation of nucleosides, including this compound analogues.

Utilization of Purine (B94841) Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in purine metabolism that catalyzes the reversible phosphorolysis of purine nucleosides. seela.netnovocib.com This reversible activity can be exploited for the enzymatic synthesis of nucleoside analogues, particularly when chemical synthesis is challenging or results in low yields. novocib.com E. coli PNP is of particular interest for biocatalytic nucleoside synthesis due to its broad substrate specificity. seela.netmdpi.com

This compound has demonstrated excellent substrate activity for E. coli PNP. researchgate.netnih.govmedchemexpress.com The enzyme catalyzes the transglycosylation reaction, forming the nucleoside by transferring a sugar moiety to the base. seela.netresearchgate.net Enzymatic synthesis using PNP can be carried out through transglycosylation employing deoxyribonucleosides as sugar donors or through a one-pot synthesis from deoxyribose and nucleobases using a cascade of enzymes including PNP. seela.net

Wild-type E. coli PNP and its mutants, such as Ser90Ala, have been utilized in the synthesis of base-modified nucleosides, including those of this compound. researchgate.netnih.govmedchemexpress.comapexbt.commedchemexpress.com Studies comparing the substrate properties of natural purine bases and their analogues with wild-type E. coli PNP versus the Ser90Ala mutant have provided insights into the role of the Ser90 residue in substrate recognition and activation. researchgate.netnih.govresearchgate.net

The Ser90 residue of wild-type E. coli PNP plays a significant role in the binding and activation of 8-aza-7-deazapurines in the synthesis of their nucleosides. researchgate.netnih.gov It also participates in the binding of α-D-pentofuranose-1-phosphates at the catalytic site and catalyzes the dephosphorylation of intermediary formed 2-deoxy-α-D-ribofuranose-1-phosphate in the trans-2-deoxyribosylation reaction. researchgate.netnih.gov While this compound shows excellent substrate activity for both wild-type and Ser90Ala mutant enzymes, the Ser90 residue appears to take the place of Asp204 in the case of natural purine substrates regarding the binding and activation of 8-aza-7-deazapurine analogues in the catalytic site of E. coli PNP. seela.netresearchgate.netnih.gov

Transglycosylation Reactions.

Transglycosylation reactions catalyzed by enzymes, specifically nucleoside phosphorylases (NP), represent a significant method for synthesizing this compound nucleosides. This process involves the transfer of a pentofuranose (B7776049) moiety from a donor nucleoside to a heterocyclic base acceptor, such as this compound. seela.netnih.gov Purine nucleoside phosphorylase (PNP), particularly from Escherichia coli (E. coli), is a widely used biocatalyst for this type of reaction. seela.netd-nb.inforesearchgate.netresearchgate.net

Studies have demonstrated the effectiveness of PNP-catalyzed transglycosylation for synthesizing this compound nucleosides with different sugar moieties, including deoxyriboside, arabinoside, and deoxyfluororiboside. researchgate.net The efficiency of these reactions can vary depending on the sugar donor. For instance, transglycosylation involving PNP has yielded this compound deoxyriboside, arabinoside, and deoxyfluororiboside with reported yields of 63%, 50%, and 81%, respectively. researchgate.net

Interactive Table 1: Yields of this compound Nucleosides via PNP-Catalyzed Transglycosylation

Nucleoside ProductSugar Donor SourceBiocatalystReported Yield (%)
This compound deoxyribosideNot specified in snippet researchgate.netPNP63
This compound arabinosideNot specified in snippet researchgate.netPNP50
This compound deoxyfluororibosideNot specified in snippet researchgate.netPNP81

The transglycosylation approach can utilize various deoxyribofuranose donors, including 2′-deoxyguanosine, 2′-deoxycytidine, 2′-deoxyuridine, and 2′-deoxythymidine, in the presence of recombinant E. coli PNP. seela.netresearchgate.net This method is considered efficient for synthesizing a range of 8-azapurine (B62227) and 8-aza-7-deazapurine 2′-deoxyribonucleosides. seela.netresearchgate.net

One-Pot Synthesis from 2-Deoxy-D-ribose.

An alternative enzymatic approach for the synthesis of this compound nucleosides is the one-pot cascade reaction starting from 2-deoxy-D-ribose. seela.netresearchgate.net This method involves the sequential action of multiple enzymes to convert 2-deoxy-D-ribose into the desired nucleoside. seela.netresearchgate.netbeilstein-journals.org

The cascade typically involves recombinant E. coli ribokinase (RK), phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP). seela.netresearchgate.netbeilstein-journals.org In this sequence, ribokinase phosphorylates 2-deoxy-D-ribose to form 2-deoxy-D-ribofuranose 5-phosphate, which is then converted to 2-deoxy-α-D-ribofuranose 1-phosphate by phosphopentomutase. seela.net Finally, PNP catalyzes the condensation of the 1-phosphate intermediate with the heterocyclic base, this compound, to yield the nucleoside. seela.netbeilstein-journals.org

While this one-pot method is effective for synthesizing 2′-deoxy-β-D-ribonucleosides of certain 8-aza-7-deazapurines, the formation of some nucleosides, such as 8-aza-2′-deoxyadenosine and 8-aza-2′-deoxyguanosine, can be slow, resulting in moderate yields. seela.net However, 8-aza-7-deazapurines generally exhibit satisfactory substrate activity in this cascade synthesis. seela.net

Substrate Properties in Enzymatic Reactions.

This compound has been shown to possess good substrate properties in enzymatic reactions, particularly those catalyzed by nucleoside phosphorylases. d-nb.inforesearchgate.netnih.gov Its ability to act as a substrate allows for its incorporation into nucleosides and potentially into modified nucleic acid structures.

The high substrate activity of this compound in the enzymatic synthesis of its arabinoside catalyzed by E. coli PNP is considered notable. d-nb.info The absence of the N-7 nitrogen atom in this compound means the C-6 carbonyl function likely plays a crucial role in binding at the catalytic site of PNP. d-nb.inforesearchgate.net Additionally, the tautomeric equilibrium of this compound, which favors the N-9 sp3 tautomer, and the high partial charge of the nucleophilic sp2 hybridized N-9 nitrogen atom of the alternative tautomer may contribute to its high substrate activity towards E. coli PNP. d-nb.inforesearchgate.net

Studies comparing the substrate activity of this compound with natural purine bases like hypoxanthine (B114508) and guanine (B1146940) in enzymatic synthesis reactions have been conducted to understand the factors influencing substrate recognition by enzymes like E. coli nucleoside phosphorylases. d-nb.infonih.gov

Role of Other Biocatalysts (e.g., Ribokinase, Phosphopentomutase).

Beyond nucleoside phosphorylases, other biocatalysts play essential roles in the enzymatic synthesis of this compound nucleosides, particularly in the one-pot cascade method. Ribokinase (RK) and phosphopentomutase (PPM) from E. coli are key enzymes in the conversion of 2-deoxy-D-ribose to the activated sugar phosphate (B84403) intermediate required for nucleoside formation by PNP. seela.netresearchgate.netbeilstein-journals.org

Ribokinase catalyzes the initial phosphorylation of 2-deoxy-D-ribose at the 5' position, yielding 2-deoxy-D-ribofuranose 5-phosphate. seela.netbeilstein-journals.org Phosphopentomutase then facilitates the rearrangement of the phosphate group from the 5' position to the 1' position, producing 2-deoxy-α-D-ribofuranose 1-phosphate, the direct glycosyl donor for the PNP-catalyzed condensation with the base. seela.netbeilstein-journals.org

The combined action of RK, PPM, and PNP in a one-pot system allows for the efficient enzymatic synthesis of 2′-deoxyribonucleosides from 2-deoxy-D-ribose and various heterocyclic bases, including 8-aza-7-deazapurines like this compound. seela.netresearchgate.netbeilstein-journals.org While RK from E. coli is effective with substrates like D-ribose and 2-deoxy-D-ribose, its activity towards other sugars like D-arabinose can be low, necessitating enzyme engineering for efficient synthesis of arabinosyl nucleosides via this cascade. researchgate.net

Iii. Molecular Recognition and Nucleic Acid Interactions

Base-Pairing Properties in DNA and RNA

5-Aza-7-deazaguanine, an isomer of the natural nucleobase guanine (B1146940), exhibits unique molecular recognition and base-pairing properties when incorporated into DNA and RNA strands. wikipedia.org Its distinct structural arrangement, resulting from the transposition of nitrogen-7 to the bridgehead position-5, fundamentally alters its hydrogen-bonding capabilities compared to canonical purines. nih.govnih.govnih.gov This modification changes the Watson-Crick proton donor site at N1 to a proton-acceptor site, enabling the formation of novel, non-canonical base pairs. nih.govnih.gov These characteristics make this compound a valuable tool for constructing alternative genetic systems, such as those with expanded alphabets or modified helical structures. researchgate.netacs.org

The stability of duplexes containing this compound is influenced by several factors, including the pairing partner and the number of modified pairs. For instance, while a single incorporation of a this compound-based purine-purine pair can decrease duplex stability, a sequence of consecutive modified pairs can lead to significant stepwise stabilization. nih.govnih.govresearchgate.net This phenomenon underscores the complex interplay of hydrogen bonding, base stacking, and helical conformation in nucleic acid structures containing this analogue.

However, the key difference lies in its hydrogen-bonding pattern. The relocation of nitrogen-7 to the bridgehead position-5 gives this compound the recognition face of the pyrimidine (B1678525) nucleoside 2'-deoxyisocytidine. nih.gov This change means that while it maintains the general purine (B94841) structure, its edge-on interaction profile for base pairing is fundamentally altered, preventing it from forming standard Watson-Crick pairs with cytosine and instead enabling it to pair with other purines.

The unique hydrogen-bonding pattern of this compound facilitates the formation of unconventional base pairs, most notably purine-purine pairs, which represent an alternative to the canonical purine-pyrimidine system described by Watson and Crick. acs.org These size-extended base pairs are complementary in their hydrogen bonding but not in their size relative to standard pairs like G-C or A-T. nih.gov The formation of these pairs expands the diameter of the DNA double helix, creating a wider structure. researchgate.net

This compound forms a stable base pair with isoguanine. nih.govnih.gov This interaction is a tridentate base pair, meaning it involves three hydrogen bonds, similar to a G-C pair. nih.gov Unlike the guanine-isoguanine pair, the formation of the this compound–isoguanine pair does not require a tautomeric shift, contributing to its stability. nih.gov

Research has shown that incorporating these pairs into a DNA duplex has a cumulative effect on stability. While a single this compound–isoguanine pair can slightly destabilize a duplex compared to a standard Watson-Crick pair, the presence of multiple, consecutive pairs leads to a strong, stepwise increase in duplex stability. nih.govresearchgate.netnih.gov This stabilizing phenomenon is not observed with consecutive guanine-isoguanine pairs. nih.govresearchgate.net

Duplex ModificationNumber of Purine-Purine PairsMelting Temperature (Tm) in °CChange in Tm per Modification (°C)
Control (Standard Watson-Crick)052.0N/A
Single this compound-isoguanine pair147.5-4.5
Two consecutive this compound-isoguanine pairs250.5+3.0
Three consecutive this compound-isoguanine pairs355.5+5.0

This table summarizes the effect of incorporating this compound–isoguanine base pairs on the thermal stability of a DNA duplex, based on reported melting experiments. nih.gov

The identity of the pairing partner for this compound directly dictates the orientation of the DNA strands. nih.govnih.gov This is a critical feature that distinguishes it from canonical base-pairing systems, which exclusively form antiparallel double helices.

Pairing with Isoguanine: When this compound pairs with isoguanine, it forms a stable "all-purine" DNA duplex that maintains the common antiparallel strand orientation. nih.govnih.gov

Pairing with Guanine: Conversely, the base pair between this compound and guanine induces a structural shift, forcing the DNA strands into a parallel alignment. nih.govnih.gov

This ability to control strand orientation based on the choice of the pairing base makes this compound a powerful tool in nucleic acid nanotechnology and for the study of unconventional DNA structures.

Pairing Partner for this compoundResulting DNA Strand Orientation
IsoguanineAntiparallel
GuanineParallel

This table illustrates the relationship between the base pairing of this compound and the resulting DNA duplex strand orientation. nih.govnih.gov

Hoogsteen base pairing is an alternative hydrogen-bonding scheme that involves the N7 position of the purine base, often seen in distorted or damaged DNA and in tertiary RNA structures. However, the structural modification inherent to this compound precludes this type of interaction.

The transposition of nitrogen-7 to the bridgehead position-5 eliminates the N7 atom as a hydrogen bond acceptor in the major groove. researchgate.net Consequently, nucleosides containing this compound are incapable of forming Hoogsteen base pairs. nih.govnih.govresearchgate.net This characteristic is a direct result of its altered chemical architecture compared to the parent compound, guanosine (B1672433). nih.gov

Formation of Purine-Purine and Purine-Pyrimidine Base Pairs.

Incorporation into Oligonucleotides

The integration of this compound into synthetic oligonucleotides is a critical step for studying its impact on nucleic acid structure and function. This is primarily achieved through well-established solid-phase synthesis methodologies.

The automated solid-phase synthesis of oligonucleotides containing this compound is accomplished using either phosphoramidite (B1245037) or H-phosphonate chemistry. researchgate.netresearchgate.net The phosphoramidite method is the most widely used approach for oligonucleotide synthesis. atdbio.combiotage.comsigmaaldrich.com This technique involves a cyclical process of adding individual nucleotide units to a growing chain that is attached to a solid support, typically controlled pore glass (CPG) or polystyrene. atdbio.combiotage.comresearchgate.net The synthesis proceeds in the 3' to 5' direction and consists of four main steps per cycle: detritylation, coupling, capping, and oxidation. sigmaaldrich.comresearchgate.net For the incorporation of this compound, a corresponding phosphoramidite monomer is synthesized and used in the coupling step. researchgate.netnih.gov

The H-phosphonate method offers a simpler two-step elongation cycle, involving detritylation and coupling, with a single oxidation step performed at the end of the chain assembly. nih.govumich.edu This method can also be employed for the synthesis of oligonucleotides containing modified bases like this compound. researchgate.netresearchgate.net Both phosphoramidite and H-phosphonate chemistries have been successfully utilized to prepare oligonucleotides with single or multiple incorporations of this compound nucleosides, enabling detailed studies of their properties. researchgate.netnih.govresearchgate.net

Structural Elucidation of Nucleoside and Oligonucleotide Conformations

The introduction of this compound into a nucleoside or an oligonucleotide chain can lead to specific conformational preferences that are crucial for its molecular recognition and biological activity.

The orientation of the nucleobase with respect to the sugar moiety, defined by the glycosylic torsion angle (χ), is a key determinant of nucleic acid structure. In nucleosides, this conformation can be either anti or syn. ttu.ee For this compound nucleosides, single-crystal X-ray analysis has shown a preference for the anti conformation. nih.govnih.gov For instance, the 7-iodo-5-aza-7-deazaguanosine ribonucleoside adopts an anti conformation with a torsion angle (χ) of -120.6 (9)°. nih.gov Similarly, its 2'-deoxy counterpart also shows an anti conformation. nih.gov The α-d-anomer of 2'-deoxycytidine (B1670253), for comparison, also exhibits an anti conformation. researchgate.net It is noteworthy that while most purine nucleosides favor the anti conformation, guanosine and its nucleotides can adopt the syn conformation, a distinction that influences their roles in oligonucleotide structures. ttu.ee

Conformational Parameters of this compound and Related Nucleosides
NucleosideGlycosylic Bond ConformationTorsion Angle (χ)Reference
7-Iodo-5-aza-7-deazaguanosineAnti-120.6 (9)° nih.gov
α-2'-deoxycytidineAnti173.4 (2)° researchgate.net

In the case of 7-iodo-5-aza-7-deazaguanosine, X-ray crystallography revealed an N-type conformation for the ribose moiety, specifically O4'-endo. nih.govnih.govresearchgate.net This is distinct from the more common C3'-endo conformation for RNA but still falls within the Northern hemisphere of the pseudorotation cycle. The sugar pucker of the α-d-anomer of 2'-deoxycytidine was found to be a C2'-endo-C3'-exo twist (S-type). researchgate.net The specific sugar pucker adopted by a this compound nucleoside within an oligonucleotide can influence the local helix geometry and the stability of the duplex.

Sugar Pucker Conformations of Modified Nucleosides
NucleosideSugar Pucker ConformationReference
7-Iodo-5-aza-7-deazaguanosineN-type (O4′-endo) nih.govnih.govresearchgate.net
α-2'-deoxycytidineS-type (C2′-endo-C3′-exo twist) researchgate.net

Stability of Modified Nucleic Acid Duplexes

The incorporation of this compound can have a significant impact on the thermodynamic stability of nucleic acid duplexes, which is often measured by the melting temperature (Tm).

Studies have shown that the effect of incorporating this compound on duplex stability is context-dependent. A single incorporation of a this compound-isoguanine base pair into a DNA duplex has been observed to decrease its stability. nih.govresearchgate.net However, a progressive increase in the number of consecutive this compound-isoguanine base pairs leads to a notable stepwise stabilization of the duplex. nih.govresearchgate.net This suggests that the formation of a continuous stretch of these modified base pairs creates a more favorable helical structure. In contrast, increasing the number of guanine-isoguanine base pairs does not result in the same stabilizing effect. nih.gov The introduction of certain chemical modifications, such as a propynyl (B12738560) group at the 7-position, can also enhance duplex stability due to increased base stacking interactions. nih.govdoi.org

Effect of this compound Incorporation on Duplex Stability (Tm)
ModificationEffect on TmReference
Single this compound-isoguanine base pairDecreased nih.govresearchgate.net
Multiple consecutive this compound-isoguanine base pairsIncreased stepwise stabilization nih.govresearchgate.net
7-propynyl-8-aza-7-deazapurinesIncreased nih.gov
7-vinyl-7-deazaguanineIncreased doi.org

Impact of Functionalization on Helix Stability

The introduction of functional groups onto the this compound scaffold has a profound and varied impact on the stability of nucleic acid duplexes. The nature, size, and positioning of these modifications dictate whether they will be accommodated within the helical structure, and whether they will ultimately stabilize or destabilize the duplex. Research in this area has focused on understanding how these synthetic alterations affect key parameters such as melting temperature (Tm), which is the temperature at which half of the double-stranded DNA dissociates into single strands.

Detailed studies have been conducted on oligonucleotides containing 5-aza-7-deaza-2'-deoxyguanosine, where it is paired with a non-canonical partner like 2'-deoxyisoguanosine (B9890) to form a purine-purine base pair within a standard Watson-Crick DNA helix. When a single this compound–isoguanine base pair is introduced into a DNA duplex, it typically results in a decrease in thermal stability compared to the unmodified duplex. nih.govresearchgate.net However, this destabilization can be overcome and even reversed through strategic functionalization. nih.govresearchgate.net

A significant finding is that while single introductions of this purine-purine pair can be destabilizing, the incorporation of a growing number of consecutive this compound–isoguanine pairs leads to a strong, stepwise stabilization of the duplex. nih.govresearchgate.net This cooperative effect suggests that the local structure created by these modified pairs is thermodynamically favorable when repeated.

Further functionalization of these side chains, for example through "click chemistry," allows for the attachment of various moieties, such as fluorescent dyes or intercalating agents. When two pyrene (B120774) residues are attached to the tripropargylamine (B1585275) side chain, the duplex stability is further increased. nih.gov This is attributed to the pyrene moieties acting as bis-intercalators, inserting themselves between the base pairs of the double helix and enhancing stacking interactions. The length of the linker connecting the pyrene to the nucleobase is critical; short linkers can lead to destabilization, whereas longer linkers that allow the pyrene to be properly positioned can significantly increase duplex stability. researchgate.net

The table below summarizes key findings from a study investigating the impact of incorporating 5-aza-7-deaza-2'-deoxyguanosine (1) and its tripropargylamine-functionalized derivative (3) into a DNA duplex, paired with 2'-deoxyisoguanosine (iGd).

Duplex DescriptionNumber of ModificationsMelting Temperature (Tm) in °CChange in Tm (ΔTm) vs. Unmodified Duplex (°C)
Unmodified Control Duplex051.0N/A
Single 1-iGd incorporation143.5-7.5
Two consecutive 1-iGd incorporations247.5-3.5
Three consecutive 1-iGd incorporations354.0+3.0
Single 3-iGd incorporation149.0-2.0
Two consecutive 3-iGd incorporations257.5+6.5
Three consecutive 3-iGd incorporations366.0+15.0

Data sourced from Chemistry – A European Journal, 2021. nih.govresearchgate.net Measurements were performed in a buffer containing 100 mM NaCl, 10 mM MgCl2, and 10 mM Na-cacodylate, pH 7.0. researchgate.net

These findings highlight a key principle: functionalization of this compound can be a powerful tool to modulate nucleic acid stability. While simple substitution for a canonical base may be destabilizing, the addition of carefully designed functional groups, particularly those that enhance stacking interactions or are accommodated within the major groove, can lead to a significant increase in the thermal stability of the resulting duplex.

Iv. Biological and Pharmacological Research Applications

Antiviral Activity

The chemical scaffold of 5-Aza-7-deazaguanine has been a subject of interest in the development of antiviral agents, particularly its nucleoside derivatives. nih.govnih.gov These modified nucleosides are designed to interfere with viral replication processes. nih.gov

Nucleoside analogues of this compound have been synthesized and assessed in cell culture experiments for their capacity to inhibit the replication of several RNA viruses. nih.gov Research has specifically focused on members of the Flaviviridae family, which includes significant pathogens. nih.gov The evaluation of these compounds has demonstrated activity against key flaviviruses such as Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and West Nile Virus (WNV). nih.gov BVDV is often used as a surrogate model in the early-stage research of antiviral agents targeting the Hepatitis C virus (HCV).

Table 1: Antiviral Screening of this compound Nucleoside Analogues

Virus Target Family Type Outcome of In Vitro Screening
Bovine Viral Diarrhea Virus (BVDV) Flaviviridae Pestivirus Evaluated for inhibitory activity nih.gov
Yellow Fever Virus (YFV) Flaviviridae Flavivirus Evaluated for inhibitory activity nih.gov

This table summarizes the viruses against which this compound nucleoside analogues have been tested, based on available research.

The combination of nucleoside analogs with other antiviral agents, such as interferon, is a common therapeutic strategy to enhance efficacy and reduce toxicity. nih.gov This approach can lead to synergistic effects, where the combined antiviral activity is greater than the sum of the individual agents. nih.gov For instance, strong synergistic activity has been observed in vitro between interferon-alpha and nucleoside analogs like remdesivir (B604916) against viruses such as SARS-CoV-2. nih.gov While this principle is well-established for many nucleoside antivirals, specific studies detailing the synergistic effects of this compound nucleosides with interferon against RNA viruses were not prominently available in the reviewed literature. However, related azanucleosides like 5-Aza-2'-deoxycytidine have been shown to cooperate with interferon-gamma in other therapeutic contexts, such as sensitizing tumor cells to apoptosis. nih.gov

The antiviral effects of this compound nucleosides are believed to stem from multiple mechanisms, a characteristic they share with other broad-spectrum nucleoside analogs. These compounds function as mimics of natural nucleosides and can disrupt viral replication upon their intracellular activation via phosphorylation.

The mechanism of action for nucleosides of this compound is thought to be similar to that of Ribavirin, a broad-spectrum antiviral drug. Ribavirin is a guanosine (B1672433) analog that, once phosphorylated inside the cell, can interfere with viral replication through several pathways. These include inhibiting viral RNA polymerases, interfering with viral RNA capping, and inducing lethal mutagenesis by causing an "error catastrophe" as it is incorporated into the replicating viral genome.

A primary target for many nucleoside analogs active against flaviviruses is the viral replication machinery. The active, triphosphorylated forms of these nucleosides can act as inhibitors of key viral enzymes essential for RNA synthesis. These enzymes include:

RNA-dependent RNA polymerase (RdRp): Responsible for replicating the viral RNA genome. Nucleoside analogs can be incorporated into the growing RNA chain, causing premature termination.

Methyltransferase (MTase): Involved in capping the viral RNA, which is crucial for its stability and translation.

Helicase/NTPase: Unwinds the RNA duplex during replication.

By inhibiting these critical enzymes, this compound nucleoside analogs can effectively halt the viral life cycle.

Table 2: Proposed Viral Enzyme Targets for Antiflavivirus Nucleosides

Enzyme Target Function in Viral Replication Proposed Inhibitory Mechanism
RNA-dependent RNA polymerase (RdRp) Genome and anti-genome synthesis Chain termination; competitive inhibition
Methyltransferase (MTase) 5' capping of viral RNA Inhibition of RNA capping function

This table outlines the key viral enzymes that are potential targets for nucleoside analogs like the derivatives of this compound.

In addition to directly targeting viral components, some nucleoside analogs can exert their antiviral effect by modulating the host cell's metabolism. Certain nucleoside scaffolds have been shown to suppress host cell enzymes that are involved in the biosynthetic pathways of natural nucleosides. By depleting the intracellular pools of the natural building blocks required for viral replication, these compounds can create an environment that is less permissive for the virus to multiply.

Table of Mentioned Compounds

Compound Name
This compound
5-Aza-2'-deoxycytidine
6-Amino-5-nitropyridin-2-one
Acyclovir
Bovine Viral Diarrhea Virus (BVDV)
Guanine (B1146940)
Guanosine
Hepatitis C virus (HCV)
Interferon
Interferon-alpha
Interferon-gamma
Remdesivir
Ribavirin
West Nile Virus (WNV)

Proposed Mechanisms in Antiviral Action.

Anticancer Research Applications

The investigation into aza-modified nucleoside analogues as potential therapeutic agents has been a cornerstone of cancer research for decades. nih.govsigmaaldrich.com Compounds like 5-azacytidine (B1684299) and its deoxy derivative, 5-aza-2'-deoxycytidine, have been studied for their anti-metabolic activities and their efficacy as chemotherapeutic agents, particularly in hematological malignancies. nih.govsigmaaldrich.com These agents are known to function as inhibitors of DNA methylation, an epigenetic mechanism frequently dysregulated in cancer. nih.govbrieflands.comnih.gov By reversing the hypermethylation of tumor suppressor genes, these compounds can reactivate their expression and inhibit tumorigenesis. nih.govnih.gov

This compound belongs to the class of compounds known as nucleoside analogues and antimetabolites. drugbank.comnih.gov Antimetabolites are drugs that are chemically similar to naturally occurring metabolites but differ structurally just enough to interfere with normal metabolic pathways. drugbank.com As a guanine analogue, this compound mimics the natural purine (B94841) base, allowing it to interact with biological systems, particularly enzymes involved in nucleoside metabolism. nih.gov Specifically, its derivative, 5-aza-7-deaza-2'-deoxyguanosine, is considered an analogue of 2'-deoxyguanosine. nih.gov The strategic replacement of carbon with nitrogen atoms in the purine ring system alters the electronic properties and hydrogen bonding capabilities of the molecule, forming the basis of its biological activity. nih.govnih.gov

The primary anticancer mechanism associated with related azanucleosides like 5-azacytidine and 5-aza-2'-deoxycytidine (Decitabine) is the inhibition of DNA methyltransferases (DNMTs). nih.govbrieflands.com After incorporation into DNA, these analogues form a covalent bond with DNMT enzymes, trapping and leading to their degradation. nih.gov This action results in the hypomethylation and re-expression of silenced tumor suppressor genes. nih.govnih.gov This epigenetic modulation can induce apoptosis and inhibit cancer cell growth. brieflands.com While the primary research on this compound has focused on its properties as an enzyme substrate, its structural similarity to other aza-compounds suggests potential for investigation into inhibitory activities against various cellular targets.

Enzyme Interactions and Inhibition Studies

The unique structure of this compound governs its interactions with enzymes, particularly those involved in purine salvage pathways.

This compound has been identified as a good substrate for Purine Nucleoside Phosphorylase (PNP), especially from E. coli. researchgate.net PNP is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of N-ribosidic bonds of purine nucleosides. Research has demonstrated that the transglycosylation reaction utilizing E. coli PNP can efficiently synthesize various nucleosides of this compound. researchgate.net

Product NucleosideReaction Efficiency (Yield)
This compound deoxyriboside63%
This compound arabinoside50%
This compound deoxyfluororiboside81%
This table displays the yields of different nucleosides produced via transglycosylation involving E. coli PNP and this compound, based on research findings. researchgate.net

This high substrate activity indicates a significant interaction between the compound and the active site of the enzyme. researchgate.net

The tautomerism of nucleobases and their analogues is a critical factor in their biological activity, influencing hydrogen bonding patterns and, consequently, enzyme-ligand interactions. nih.govnih.gov For this compound, two tautomeric forms can exist. researchgate.net The high substrate activity of this base towards E. coli PNP is thought to be influenced by the equilibrium between its tautomeric forms. researchgate.net The absence of the N-7 nitrogen means that the C-6 carbonyl group is the sole feature for correct binding at the catalytic site of PNP. researchgate.net Furthermore, the tautomeric equilibrium, which slightly favors the N-9 sp³ tautomer, and the high partial charge of the nucleophilic sp² hybridized N-9 nitrogen in the minor tautomer, may account for its high reactivity as a substrate. researchgate.net

Mechanisms of Resistance to Nucleoside Analogues (General Context)

The clinical efficacy of nucleoside analogues can be limited by the development of drug resistance. nih.govmdpi.com Understanding these resistance mechanisms is crucial for improving therapeutic strategies. The primary mechanisms are not specific to a single compound but apply broadly to this class of drugs.

Mechanism of ResistanceDescription
Altered Membrane Transport Reduced expression or function of nucleoside transporter proteins (hCNTs, hENTs) limits the uptake of the drug into the cancer cell. mdpi.com
Impaired Activation Nucleoside analogues are prodrugs that require intracellular phosphorylation by kinases to become active triphosphates. Deficiency or mutation in activating enzymes, such as deoxycytidine kinase, prevents this conversion, rendering the drug ineffective. nih.govmdpi.com
Altered Drug Target Mutations in the target enzyme (e.g., DNA polymerase) can decrease the incorporation of the analogue triphosphate into DNA or increase its removal after incorporation. nih.govasm.org
Increased Inactivation Upregulation of catabolic enzymes, such as cytidine (B196190) deaminase, can lead to faster degradation of the nucleoside analogue, reducing its biological half-life and efficacy. mdpi.com
Enhanced DNA Repair/Excision Some resistance mechanisms involve an increased ability of the cell to recognize and remove the incorporated drug from the DNA strand, a process known as phosphorolytic activity or excision. nih.gov
This table provides a general overview of the common mechanisms by which cancer cells develop resistance to nucleoside analogue drugs. nih.govmdpi.comnih.govasm.org

Insufficient Incorporation into DNA.

While the concept of "insufficient incorporation" can be multifaceted, in the context of this compound, it does not necessarily imply a complete failure to be integrated into DNA. Rather, it points towards potential limitations and consequences of its incorporation. Studies involving related compounds, such as 7-substituted 7-deazaguanine (B613801) 2'-deoxyribonucleoside triphosphates, have shown that they can serve as effective substrates for DNA polymerases. acs.org This suggests that the 7-deaza modification in itself does not inherently prevent the enzymatic addition of the nucleotide into a growing DNA strand.

Furthermore, synthetic oligonucleotides incorporating 5-aza-7-deaza-2'-deoxyguanosine have been successfully created, demonstrating that its presence within a DNA helix is chemically feasible. nih.govresearchgate.net These modified oligonucleotides have been used to study the formation of alternative base pairing structures, such as purine-purine pairs. nih.govresearchgate.net

However, the "5-aza" modification at position 5 introduces a critical alteration. In analogous compounds like 5-aza-2'-deoxycytidine (decitabine), this nitrogen substitution is known to be the basis of its primary mechanism of action. Once incorporated into DNA, it acts as a suicide inhibitor of DNA methyltransferases (DNMTs). nih.govnih.gov The enzyme attempts to methylate the base but becomes irreversibly trapped, leading to the formation of DNA-protein crosslinks and subsequent degradation of the DNMT. nih.govnih.gov This process can trigger DNA damage responses and may contribute to the compound's cytotoxic effects. nih.govnih.gov While direct evidence for this compound is limited, it is plausible that its incorporation into DNA could lead to similar downstream consequences, potentially limiting the yield of functionally intact, modified DNA.

Role of Transport and Metabolic Enzymes (e.g., dCK, hENT1, Cytosine Deaminase).

For a nucleobase analog like this compound to be incorporated into DNA, it must first be converted into its corresponding 2'-deoxyribonucleoside triphosphate. This multi-step process is critically dependent on cellular transport and metabolic enzymes. While direct studies on the enzymatic processing of this compound are scarce, research on its analogs, particularly 5-azacytidine and decitabine (B1684300), provides significant insights into the potential pathways involved.

Human Equilibrative Nucleoside Transporter 1 (hENT1): The uptake of nucleoside analogs into the cell is a crucial first step. Human Equilibrative Nucleoside Transporter 1 (hENT1) is a key protein responsible for the transport of a wide range of nucleosides and their analogs across the cell membrane. Studies have demonstrated that hENT1 is a primary transporter for 5-azacytidine in leukemia cells. glpbio.com Inhibition of hENT1 has been shown to significantly reduce the cellular uptake and subsequent cytotoxic and DNA demethylating activities of 5-azacytidine. glpbio.com Given the structural similarities, it is highly probable that the nucleoside form of this compound would also utilize nucleoside transporters like hENT1 for cellular entry.

Deoxycytidine Kinase (dCK): Following transport into the cell, nucleoside analogs must be phosphorylated to their active triphosphate form. Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the initial phosphorylation of deoxycytidine and several of its analogs. For instance, the activation of decitabine is initiated by dCK. Deficiency or reduced activity of dCK can lead to resistance to such drugs.

Cytosine Deaminase: Cytosine deaminase is an enzyme that can deaminate cytosine and its analogs, often leading to their inactivation. This enzyme is a critical factor in the metabolism and efficacy of certain nucleoside analogs. For example, the prodrug guadecitabine (B612196) was developed as a dinucleotide of decitabine to be more resistant to deamination by cytidine deaminase. While this compound is a guanine analog, the potential for its amino group to be targeted by deaminases cannot be entirely ruled out without specific enzymatic studies.

One piece of direct enzymatic information available is that this compound can act as a substrate for E. coli purine nucleoside phosphorylase (PNP). glpbio.com This enzyme catalyzes the reversible phosphorolysis of purine nucleosides to the free purine base and ribose-1-phosphate (B8699412) (or deoxyribose-1-phosphate). This indicates that the compound can be metabolically processed, though the specific enzymes responsible for its activation to the triphosphate form in human cells remain to be fully elucidated.

V. Advanced Applications and Future Directions

Expansion of the Genetic Code (Hachimoji DNA)

One of the most significant applications of 5-Aza-7-deazaguanine is its role as a key component in "Hachimoji DNA," a synthetic genetic system that expands the natural four-letter genetic alphabet to eight. wikipedia.orglabroots.com In this system, this compound (designated as the letter 'P') forms a specific and stable base pair with 6-Amino-5-nitropyridin-2-one (designated as 'Z'). wikipedia.org This expansion from four to eight nucleotide bases—A, T, C, G, and the synthetic P, Z, B, and S—doubles the information storage capacity of DNA. wikipedia.orglabroots.com

The design of Hachimoji DNA required that the synthetic bases not only pair specifically but also maintain the structural integrity of the DNA double helix. labroots.com Extensive testing confirmed that DNA duplexes containing the P-Z pair, along with other synthetic pairs, reliably form the classic double-helix structure. livescience.com This artificially expanded genetic information system (AEGIS) demonstrates that the foundational principles of DNA structure and function are not limited to the four bases found in nature. wikipedia.org The development of synthetic enzymes capable of transcribing Hachimoji DNA into Hachimoji RNA further underscores its potential to function as a life-supporting information system. livescience.com This breakthrough has profound implications, offering insights into the potential for alternative life chemistries on other worlds and providing a robust platform for high-density data storage and the construction of novel nanostructures. wikipedia.orglabroots.com

Diagnostic and Imaging Applications

The distinctive characteristics of this compound and its derivatives make them suitable for the development of new tools for diagnostics and bio-imaging. researchgate.net The ability to functionalize the nucleobase at specific positions without disrupting its core structure allows for the attachment of reporter molecules. nih.gov For instance, the 7-iodo substituent of 5-aza-7-deazaguanosine can be functionalized with molecules like benzofuran (B130515), which can be used to detect motional constraints through fluorescence spectroscopy. nih.goviucr.org This opens the door to creating sophisticated probes that can report on their local environment within a biological system. researchgate.net

A key feature driving the diagnostic potential of this compound is the inherent fluorescence of its derivatives. acs.org Functionalization of the nucleobase at the 7-position with various side chains, such as benzofuran or pyrene (B120774), can produce compounds with strong fluorescence and high quantum yields, particularly in non-aqueous solvents. acs.org

Time-resolved spectroscopy studies have shown that this compound exhibits complex dynamics after photoexcitation, leading to a relaxation process that is 10- to 30-fold slower than that of natural guanine (B1146940). nih.gov This slower relaxation contributes to a fluorescence quantum yield that is approximately 10 times greater than guanine's. nih.gov The fluorescence properties are also sensitive to the solvent environment, a phenomenon known as solvatochromism. acs.org For example, the fluorescence quantum yield and decay lifetime increase when moving from water to less protic solvents like acetonitrile (B52724) and propanol. nih.gov This sensitivity can be exploited to create sensors that report on local polarity.

Table 1: Photophysical Properties of Selected this compound Derivatives

DerivativeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)Reference
This compound (5N7CG)Water---> 0.001 nih.gov
This compound (5N7CG)Acetonitrile---~0.003 nih.gov
This compound (5N7CG)Propanol---~0.005 nih.gov
Benzofuran DerivativeDMSO322374520.59 acs.org
Pyrene DerivativeDioxane350382320.44 acs.org

Development of Multifunctionalized DNA Probes

Researchers have successfully created multifunctionalized DNA probes by incorporating this compound derivatives. nih.gov One approach involves attaching dendritic (branched) side chains to the nucleobase, which can serve as scaffolds for multiple functionalities. nih.gov For example, a tripropargylamine (B1585275) side chain containing terminal triple bonds was attached to the 7-position of this compound. nih.gov These triple bonds are "clickable," allowing for the easy attachment of other molecules, such as fluorescent dyes like pyrene, via click chemistry. nih.gov

When these dendronized nucleosides are incorporated into DNA, they can act as signal amplifiers in hybridization studies. nih.gov While inserting a single modified purine-purine base pair can decrease the stability of a DNA duplex, attaching pyrene residues via the clickable side chains can increase it. nih.govresearchgate.net These multifunctional probes represent a significant advance, enabling the construction of hybrid DNA molecules with both Watson-Crick and decorated purine-purine base pairs for advanced detection and quantification applications. nih.gov

Integration in Nanomedicine and Nanoscale Electronics

The same properties that make this compound useful for DNA probes also make it a candidate for applications in nanomedicine and nanoscale electronics. nih.gov Dendronized oligonucleotides, which can be built using a this compound scaffold, are being explored for roles in drug delivery and as signal amplifiers in the detection of viral infections. nih.gov The ability to construct ordered, functionalized DNA nanostructures opens possibilities for creating components for nanoscale electronic circuits. The predictable self-assembly of DNA, combined with the novel properties of modified bases like this compound, provides a powerful toolkit for bottom-up fabrication in nanotechnology. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry plays a crucial role in understanding and predicting the behavior of this compound. Advanced theoretical methods, such as extended multi-state complete active space second-order perturbation theory (XMS-CASPT2), have been used to map its excited-state potential energy surfaces. nih.gov These calculations help explain its unique photophysical properties, such as its higher fluorescence quantum yield compared to guanine, by revealing the energy barriers between different electronic states. nih.gov

Other computational techniques, like Hirshfeld surface analysis, have been employed to visualize and quantify the intermolecular interactions that govern the crystal packing of its nucleoside derivatives. nih.goviucr.org These studies highlight the specific contacts between the nucleobase and sugar moieties, providing a detailed picture of the forces, such as hydrogen and halogen bonds, that determine its solid-state structure. nih.govresearchgate.net

Theoretical models are instrumental in predicting the stability of DNA and RNA duplexes containing this compound. One effective approach is the "concept of pK-value differences," which is used to evaluate and predict the stability of novel base pairs. nih.goviucr.org This method has been successfully applied to predict stable purine-purine base pairs for the construction of "all-purine" RNA. nih.gov

Studies have shown that the stability of a DNA duplex is highly sensitive to the context of the modified base pair. For instance, while a single this compound–isoguanine pair can decrease duplex stability, a sequence of consecutive modified pairs leads to a strong, stepwise stabilization of the duplex. nih.govresearchgate.net This phenomenon, which is not observed with the guanine-isoguanine pair, suggests that the spacious major groove of purine-purine DNA tracts can comfortably accommodate these modifications. nih.govresearchgate.net Computational predictions, combined with empirical data from melting temperature (Tm) experiments, guide the rational design of functionalized DNA with desired stability and structural properties. nih.govoup.com

Tautomeric Structures and pKa Values

The chemical behavior of this compound is significantly influenced by its tautomeric forms and ionization constants (pKa values). These properties are fundamental to its recognition by enzymes and its base-pairing characteristics within nucleic acid structures. nih.govnih.gov

Like other nucleobase analogs, this compound can exist in different tautomeric forms, which are structural isomers that can readily interconvert through the migration of a proton. researchgate.netnih.gov Research indicates that this compound primarily exists in an equilibrium between two tautomeric forms. researchgate.net The equilibrium is reported to be slightly shifted toward the N9-H tautomer. researchgate.net The high partial charge on the nucleophilic sp² hybridized N9 nitrogen atom of the alternative tautomer is considered a key factor in its high substrate activity towards enzymes like E. coli purine (B94841) nucleoside phosphorylase (PNP). researchgate.net

The introduction of the nitrogen atom at position 5 and the removal of nitrogen from position 7, when compared to the natural base guanine, fundamentally alters the electronic properties and protonation sites of the molecule. nih.govresearchgate.net This structural change causes the N3 position, which is a Watson-Crick proton donor site in guanosine (B1672433), to become a proton-acceptor site in 5-aza-7-deazaguanosine. nih.govresearchgate.net

An important quantitative measure of a nucleobase's properties is its pKa value, which indicates the strength of an acid in solution. acs.org Computational studies, which have been shown to provide good estimates for nucleobase pKa values, have been employed to determine these constants for 5-aza-7-deazaguanosine (a5c7G). nih.govacs.orgnih.gov The calculated pKa for the N1 position is notably low, leading to the deprotonation of this site at physiological pH, a significant deviation from unmodified guanosine. nih.gov

The table below summarizes the adjusted theoretical pKa values for 5-aza-7-deazaguanosine, as determined by quantum mechanical studies using an implicit-explicit solvent model. nih.govacs.org

ModificationAbbreviationPositionAdjusted Theoretical pKa Value
5-aza-7-deazaguanosinea5c7GN12.5
5-aza-7-deazaguanosinea5c7GN3Unfavorable

This table presents computationally derived pKa values. "Unfavorable" indicates that protonation at this position is not energetically favorable under typical conditions. nih.govacs.org

This significant shift in the N1 pKa value (ΔpKa of -7.2 compared to guanosine) underscores the profound electronic impact of the aza/deaza modifications. nih.gov Understanding these tautomeric and ionization equilibria is crucial for predicting and interpreting the behavior of this compound in various biochemical contexts, from enzymatic reactions to the stability of modified nucleic acid duplexes. nih.govnih.govresearchgate.net

Q & A

Q. What key photophysical properties characterize this compound, and how are they measured experimentally?

  • Answer: Steady-state and time-resolved spectroscopy (e.g., UV-Vis absorption, fluorescence quantum yields) reveal its electronic relaxation dynamics. For instance, this compound exhibits ultrafast decay (sub-picosecond) in polar solvents, attributed to conical intersections between excited and ground states . Quantum yields for fluorescence are solvent-dependent, with higher yields in non-aqueous media (e.g., pyrene adducts in acetonitrile show Φ = 0.45) . Data from Table 1 in report excitation energies (e.g., S₁ state at ~3.8 eV), critical for designing photostable probes.

Q. How does this compound contribute to expanding the genetic code (e.g., Hachimoji DNA)?

  • Answer: As a Hachimoji base, it pairs with cytosine derivatives via hydrogen bonding or silver ion coordination, enhancing duplex stability. Computational studies show Ag⁺ mediates base pairing, altering electronic spectra and stabilizing non-canonical structures . Experimental designs for genetic expansion require optimizing silver ion concentration and verifying pairing fidelity using melting temperature (Tm) assays and restriction enzyme compatibility .

Advanced Research Questions

Q. What photophysical mechanisms underlie the ultrafast electronic relaxation of this compound in solution?

  • Answer: XMS-CASPT2 and ADC2 computational methods identify conical intersections (CIs) as critical decay pathways. In polar protic solvents (e.g., water), solvation effects lower the energy barrier for CI access, enabling sub-ps relaxation . Time-resolved spectroscopy (e.g., transient absorption at 505 nm) reveals biphasic decay kinetics: rapid internal conversion (τ₁ ≈ 0.3 ps) followed by vibrational cooling (τ₂ ≈ 3.5 ps) . Solvent-solute interactions, modeled via QM/MM and Car-Parrinello dynamics, further explain solvent-dependent lifetime variations .

Q. How do solvent polarity and explicit solvation models affect the electronic relaxation pathways of this compound?

  • Answer: Polar aprotic solvents (e.g., ACN) stabilize charge-transfer states, prolonging excited-state lifetimes (~1.2 ps) compared to water (~0.3 ps) . Explicit solvent models (e.g., Wigner distribution sampling) reveal hydrogen-bonding networks that quench fluorescence in aqueous media. Implicit models (e.g., PCM) underestimate these effects, highlighting the need for hybrid QM/MM approaches to resolve discrepancies in reported quantum yields .

Q. What methodological strategies are effective for designing DNA oligonucleotides with 7-substituted this compound to resist restriction enzyme cleavage?

  • Answer: Incorporating 7-iodo or 7-bromo modifications blocks major groove interactions with restriction enzymes (e.g., EcoRI). PCR synthesis using 7-substituted dGTPs requires proofreading polymerases (e.g., Klenow fragment) to ensure incorporation . Tm analysis shows modified duplexes retain stability (ΔTm < 2°C vs. wild-type), while alkylation interference assays confirm disrupted protein-DNA contacts . Silver ion coordination further stabilizes mismatched pairs, enabling orthogonal genetic systems .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound derivatives?

  • Answer: Discrepancies arise from solvent purity, excitation wavelength, and aggregation effects. For example, pyrene-functionalized derivatives exhibit excimer formation in polar solvents, reducing monomer fluorescence. Standardizing protocols (e.g., degassing solvents to prevent quenching, using integrator spheres for quantum yield measurements) and reporting solvent dielectric constants (ε) can harmonize data . Comparative studies using identical instrumentation (e.g., time-correlated single-photon counting) are recommended .

Q. What role does click chemistry play in functionalizing this compound for bioimaging applications?

  • Answer: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables site-specific labeling. Tripropargylamine derivatives undergo rapid Cu(II)-mediated click reactions (90% yield in 1 hour) for pyrene conjugation . Autocatalytic cycles, where triazole products accelerate Cu(I) regeneration, improve efficiency in aqueous buffers . Fluorescence microscopy using pyrene-adducted nucleosides (λₑₓ = 345 nm) demonstrates cellular uptake, validated via HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aza-7-deazaguanine
Reactant of Route 2
5-Aza-7-deazaguanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.